Product packaging for Rev 2'-O-MOE-A(Bz)-5'-amidite(Cat. No.:)

Rev 2'-O-MOE-A(Bz)-5'-amidite

Cat. No.: B13716073
M. Wt: 932.0 g/mol
InChI Key: XNXRGROTYZFYBK-HDMAWCRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Features of the 2'-O-MOE Modification

The 2'-O-methoxyethyl (2'-O-MOE) modification is a hallmark of second-generation antisense oligonucleotides, prized for the superior characteristics it imparts. nih.govbiosearchtech.com This modification involves the strategic placement of a methoxyethyl group at a specific position on the ribose sugar of the nucleoside.

The 2'-O-MOE modification consists of an O-methoxyethyl group (–O–CH2CH2OCH3) attached to the 2'-carbon of the ribose sugar ring. biosearchtech.comresearchgate.net This alkyl group replaces the hydroxyl (-OH) group typically found at this position in natural RNA. biosearchtech.com The presence of this group is crucial for protecting the synthesized oligonucleotide chain from degradation by cellular enzymes known as nucleases. microsynth.comglenresearch.com The synthesis of the phosphoramidite (B1245037) monomer involves complex multi-step procedures to introduce this modification onto the nucleoside before the final phosphitylation step.

The introduction of the bulky and electronegative 2'-O-MOE group forces the ribose sugar to adopt a C3'-endo pucker. nih.govnih.govnih.gov This "pre-organization" of the sugar into an RNA-like conformation enhances the binding affinity of the modified oligonucleotide for its target RNA sequence. biosearchtech.comoup.comnih.gov This increased affinity is a key factor in the potency of antisense therapeutics. nih.gov

FeatureDescriptionImpact on Oligonucleotide
Modification 2'-O-methoxyethyl (2'-O-MOE) groupEnhances nuclease resistance and binding affinity. nih.govmicrosynth.com
Position 2'-position of the ribose sugarReplaces the natural 2'-hydroxyl group. biosearchtech.com
Sugar Pucker C3'-endo (North) conformationPre-organizes the backbone for A-form duplex geometry, increasing stability. oup.comglenresearch.com

Role and Derivatization of the N6-Benzoyl Protecting Group on Adenine (B156593)

During oligonucleotide synthesis, reactive functional groups on the nucleobases must be temporarily masked to prevent unwanted side reactions. sigmaaldrich.comharvard.edu The N6-benzoyl group on the adenine base of the phosphoramidite serves this protective function.

The nucleobases adenine, guanine (B1146940), and cytosine all contain exocyclic amino groups (–NH2). sigmaaldrich.com These amino groups are nucleophilic and can interfere with the phosphoramidite coupling reaction during oligonucleotide synthesis. To ensure that the desired 3'-to-5' phosphodiester linkage forms correctly, these exocyclic amines must be protected. harvard.edu The benzoyl (Bz) group is a standard protecting group used for the N6 amine of adenine. sigmaaldrich.comlibretexts.org

An ideal protecting group must be stable throughout the entire synthesis process, including the multiple cycles of detritylation, coupling, capping, and oxidation. atdbio.com The benzoyl group provides this necessary stability. After the oligonucleotide chain has been fully assembled, all protecting groups must be removed in a final deprotection step to yield the functional nucleic acid. The benzoyl group is typically removed by treatment with a basic solution, most commonly aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427), often with heating. harvard.edulibretexts.orgresearchgate.net While effective, these conditions can be harsh, which has led to the development of alternative protecting groups that can be removed under milder conditions. harvard.edu

To accommodate the synthesis of oligonucleotides containing sensitive or complex modifications, alternative protecting groups for adenine have been developed that are more labile than the standard benzoyl group.

Phenoxyacetyl (Pac) and Methoxyacetyl (Mac): These groups are considered "mild" protecting groups because they can be cleaved much more rapidly and under gentler conditions than the benzoyl group. nih.govacs.org For example, they can be completely removed in a few hours at room temperature using aqueous ammonia. nih.gov The tert-butylphenoxyacetyl (tBPAC) group is another variant that is quickly removed and also improves the solubility of the phosphoramidite monomer in organic solvents. atdbio.comresearchgate.net

Phthaloyl (Phth): The phthaloyl group is another option for amine protection. nih.gov It is known for its stability during synthesis and can be removed using nucleophiles like hydrazine (B178648) or a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine. nih.govnih.gov The related 4,5-dichlorophthaloyl (DCPhth) group has been studied as an alternative that can be removed more readily than the standard phthaloyl group. nih.gov

Protecting GroupAbbreviationCommon Cleavage ConditionsKey Features
Benzoyl BzAqueous ammonia, with heat. harvard.edulibretexts.orgStandard, robust protection. sigmaaldrich.com
Phenoxyacetyl PacDilute ammonia at room temperature. nih.govacs.orgMild deprotection, faster cleavage. nih.gov
Methoxyacetyl MacDilute ammonia at room temperature. nih.govMild deprotection, similar to Pac. nih.gov
Phthaloyl PhthHydrazine; or NH4OH/aq. methylamine. nih.govnih.govProvides excellent stability. nih.gov

Regioselectivity and Side Reactions Associated with Adenine Protection

The protection of the exocyclic amine of adenine with a benzoyl group is a critical step that prevents unwanted side reactions during oligonucleotide synthesis. However, the protection of purine (B94841) bases like adenine can present challenges regarding regioselectivity. The adenine molecule has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated or acylated. researchgate.net

Kinetic studies on the benzylation of adenine have shown that the reaction is second-order, and under basic conditions in polar aprotic solvents like DMSO, the N9-adduct is the major product, with the N3-adduct being a minor product. researchgate.netnih.govresearchgate.net The preference for N9-alkylation is influenced by a complex interplay of entropy and enthalpy in the transition state. nih.govresearchgate.net While the formation of the N9-adduct has a higher activation energy, this is compensated by a less negative activation entropy. nih.govresearchgate.net

Phosphoramidite Moiety: Chemical Nature and Reactivity

The phosphoramidite moiety is the reactive functional group that enables the stepwise addition of nucleotide monomers during solid-phase oligonucleotide synthesis. wikipedia.org

The 3'-O-[(2-cyanoethyl)(N,N-diisopropyl)]-phosphoramidite Structure (Common Standard)

The most widely used phosphoramidite for oligonucleotide synthesis is the 3'-O-[(2-cyanoethyl)(N,N-diisopropyl)]-phosphoramidite. wikipedia.orgtwistbioscience.com This structure consists of a trivalent phosphorus atom bonded to the 3'-oxygen of the nucleoside, a diisopropylamino group, and a 2-cyanoethyl group. twistbioscience.com The diisopropylamino group is a good leaving group upon activation, and the 2-cyanoethyl group serves as a protecting group for the phosphite (B83602). wikipedia.orgtwistbioscience.com

Role of the 2-Cyanoethyl Protecting Group on Phosphorus

The 2-cyanoethyl group is a crucial component of the phosphoramidite monomer, serving to protect the phosphite triester during the coupling reaction. biotage.commdpi.com This protection is essential to prevent undesired side reactions at the phosphorus center during subsequent synthesis cycles. biotage.com The 2-cyanoethyl group is stable under the conditions of the coupling reaction but can be readily removed under mild alkaline conditions during the final deprotection step of the oligonucleotide. twistbioscience.com This is typically achieved through a β-elimination reaction.

Mechanism of Phosphoramidite Activation and Coupling

The coupling of a phosphoramidite to the growing oligonucleotide chain is a multi-step process that requires an activator, typically a weak acid like 1H-tetrazole or its derivatives. oup.comnih.gov The mechanism involves the following key steps:

Protonation: The activator protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite. oup.com

Nucleophilic Attack: The activator's conjugate base (e.g., tetrazolide) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine (B44863) to form a highly reactive phosphitylating intermediate. nih.govnih.gov

Coupling: This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage. oup.com

Oxidation: The unstable phosphite triester is then oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. biotage.com

The efficiency of this coupling reaction is critical for the synthesis of high-quality, full-length oligonucleotides. twistbioscience.com

Table 1: Key Activators in Phosphoramidite Coupling

ActivatorpKaKey Features
1H-Tetrazole4.9Standard activator, acts as both an acid and nucleophilic catalyst. oup.comnih.gov
4,5-Dicyanoimidazole (B129182) (DCI)5.2More nucleophilic and less acidic than tetrazole, leading to faster coupling rates. oup.com
5-(Ethylthio)-1H-tetrazole (ETT)4.28More acidic than tetrazole, leading to faster activation. researchgate.net
5-(Benzylthio)-1H-tetrazole (BTT)4.1Similar to ETT, provides rapid activation. researchgate.net

Synthetic Methodologies for 2'-O-MOE-A(Bz) Nucleoside Phosphoramidite

The synthesis of the 2'-O-MOE-A(Bz) nucleoside phosphoramidite involves several key transformations, including the introduction of the 2'-O-methoxyethyl group and the subsequent phosphitylation.

Strategies for 2'-O-Methoxyethyl Group Introduction (e.g., direct alkylation for purines)

The introduction of the 2'-O-methoxyethyl (MOE) group is a critical step in the synthesis of this modified nucleoside. For purine nucleosides like adenosine (B11128), direct alkylation of a suitably protected nucleoside is a common strategy. nih.gov

A highly selective alkylation procedure has been developed for the synthesis of protected purine 2'-O-methylribosides, which can be adapted for the introduction of the MOE group. nih.gov This method avoids the use of hazardous reagents like diazomethane. nih.gov An alternative approach involves the ring-opening of an anhydro-nucleoside. For instance, the synthesis of 2'-O-MOE-l-uridine has been achieved by the ring-opening of O²,²'-anhydro-l-uridine with 2-methoxyethanol (B45455) in the presence of aluminum. nih.govacs.org While this specific example is for a pyrimidine (B1678525) l-nucleoside, similar principles can be applied to purine nucleosides.

Table 2: Summary of Synthetic Steps for 2'-O-MOE-A(Bz) Phosphoramidite

StepReactionKey Reagents
15'-Hydroxyl ProtectionDMT-Cl, Pyridine
22'-O-Alkylation2-Methoxyethanol, Lewis Acid or other activating agents
3Exocyclic Amine ProtectionBenzoyl Chloride
43'-Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine

Preparation of Benzoyl-Protected Adenosine Precursors

The synthesis of 2'-O-MOE-A(Bz) phosphoramidite begins with the preparation of a benzoyl-protected adenosine precursor. The benzoyl group (Bz) serves to protect the exocyclic amine of adenosine during the subsequent chemical transformations. google.com

Several methods exist for the N-benzoylation of adenosine. One common approach involves the perbenzoylation of adenosine followed by selective hydrolysis of the O-benzoyl groups. ias.ac.in Another strategy is the "transient protection" method. ias.ac.in A reported method for preparing N6-benzoyl adenosine involves reacting adenosine with a benzoyl ester in the presence of a solvent and catalyst. google.com For instance, N6-benzoyl-5′3′-di-O-acetyl-2′-O-methyl adenosine has been synthesized via transglycosylation of N4-acetyl-5′, 3′-di-O-acetyl-2′-O-methyl cytidine (B196190) with N6-Bz-adenine. researchgate.net

The introduction of the 2'-O-methoxyethyl (MOE) group is a critical step. This is often achieved by alkylating the 2'-hydroxyl group of a suitably protected adenosine derivative with 1-methanesulfonyloxy-2-methoxyethane. researchgate.net The regioselectivity of this alkylation is a key challenge, as alkylation can also occur at the 3'-hydroxyl position. nih.gov Strategies to favor 2'-O-alkylation include the use of bulky protecting groups at the 3' and 5' positions or employing metal-ion-directed alkylation. researchgate.net

Following the introduction of the 2'-O-MOE group and N6-benzoylation, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group to facilitate purification and subsequent phosphitylation. researchgate.net

Phosphitylation Techniques for Amidite Formation

Phosphitylation is the process of introducing the phosphoramidite moiety, which is essential for oligonucleotide synthesis. This reaction involves treating the 5'-hydroxyl group of the protected nucleoside with a phosphitylating agent. google.com A common phosphitylating agent is 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite. google.com

The reaction is typically carried out in an anhydrous solvent, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), and is catalyzed by a weak acid activator. google.comethz.ch Examples of activators include 1H-tetrazole and its derivatives, such as 5-benzylthio-1-H-tetrazole (BTT). ethz.chnih.gov The choice of activator can influence the reaction kinetics and the stereochemical outcome of the phosphitylation. nih.gov

The resulting phosphoramidite is a relatively stable compound that can be purified and stored until needed for oligonucleotide synthesis. umich.edu The 2-cyanoethyl group on the phosphorus atom serves as a protecting group that is removed during the final deprotection steps of oligonucleotide synthesis. google.com

Considerations for Stereochemical Integrity During Synthesis

The phosphorus atom in the phosphoramidite linkage is chiral, meaning it can exist in two stereoisomeric forms: Rp and Sp. nih.govresearchgate.net During oligonucleotide synthesis, the coupling of a phosphoramidite to the growing chain results in the formation of a new stereocenter at the phosphorus atom. Conventional synthesis methods typically produce a mixture of these diastereomers at each linkage. nih.gov

The stereochemistry of the phosphodiester or phosphorothioate (B77711) backbone can significantly impact the pharmacological properties of an oligonucleotide therapeutic, including its stability and biological activity. nih.govresearchgate.net Therefore, controlling the stereochemistry during synthesis is of considerable interest.

Several factors can influence the stereochemical outcome of the phosphoramidite coupling reaction:

The phosphoramidite itself: The inherent stereochemistry of the starting phosphoramidite can influence the ratio of diastereomers formed. nih.gov

The activator: The choice of activator can affect the rate of epimerization (interconversion between Rp and Sp) of the activated phosphoramidite intermediate. ethz.chnih.gov

Protecting groups: The nature of the protecting groups on the sugar and the phosphate can also play a role. researchgate.net

Recent research has focused on developing stereocontrolled synthesis methods. nih.gov These include the use of chiral auxiliaries on the phosphorus atom and the development of chiral catalysts, such as chiral phosphoric acids, that can direct the stereochemical course of the coupling reaction. nih.gov

Control of Regioisomeric Impurities and 2'-O Impurities in Synthesis

The synthesis of 2'-O-MOE-A(Bz) phosphoramidite is susceptible to the formation of various impurities that can compromise the quality of the final oligonucleotide product.

Regioisomeric Impurities: These impurities arise from incorrect regiochemistry during the protection and phosphitylation steps. For example, if tritylation occurs at the 3'-hydroxyl group and phosphitylation at the 5'-hydroxyl group, an "inverted amidite" is formed. nih.gov Another possibility is the 3'-alkylation of the purine nucleoside followed by 2'-phosphitylation. nih.gov These regioisomeric impurities are often difficult to remove during downstream processing due to their structural similarity to the desired product. nih.gov Therefore, their formation must be carefully controlled during the synthesis and purification of the phosphoramidite starting material. nih.gov

2'-O Impurities: The introduction of the 2'-O-methoxyethyl side chain can lead to the formation of specific impurities. nih.gov For pyrimidine nucleosides, there is a theoretical risk of neighboring group participation from the 3'-hydroxyl group, leading to the formation of an epoxide intermediate. Subsequent opening of this epoxide by methoxyethanol would result in a diastereomeric MOE amidite impurity. nih.gov

The levels of these critical impurities in 2'-O-MOE amidites are carefully monitored. Analysis of numerous batches has shown that while these impurities are present, they are typically controlled to low levels (ranging from <0.04% to 0.8%). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H58N7O9P B13716073 Rev 2'-O-MOE-A(Bz)-5'-amidite

Properties

Molecular Formula

C50H58N7O9P

Molecular Weight

932.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(63-28-14-27-51)64-31-42-44(66-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39)45(62-30-29-59-5)49(65-42)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1

InChI Key

XNXRGROTYZFYBK-HDMAWCRFSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

The Chemical Compound: Rev 2 O Moe a Bz 5 Amidite

Detailed Chemical Structure and Properties

The structure of this compound consists of several key components:

Adenosine (B11128) (A): The nucleobase.

2'-O-Methoxyethyl (MOE) group: A modification on the 2' position of the ribose sugar.

Benzoyl (Bz) protecting group: Attached to the exocyclic amine of the adenine (B156593) base to prevent side reactions during synthesis. journalirjpac.com

5'-Phosphoramidite group: The reactive moiety that enables coupling to the growing oligonucleotide chain. journalirjpac.com

3'-DMT (Dimethoxytrityl) group: A protecting group on the 3'-hydroxyl, which is standard for reverse amidites but in the context of standard synthesis would be absent, with the 3' position being the point of attachment to the solid support or the next nucleotide. For the purpose of this article, we will assume the standard phosphoramidite structure for 3' to 5' synthesis.

PropertyDescription
Molecular Formula C50H58N7O9P bldpharm.com
Molecular Weight 932.01 g/mol bldpharm.com
Appearance Typically a white to off-white solid
Solubility Soluble in acetonitrile (B52724), the standard solvent for oligonucleotide synthesis

The Synthesis of 2'-O-Methoxyethyl (MOE) Phosphoramidites

The synthesis of 2'-O-MOE phosphoramidites is a multi-step process. A key step involves the introduction of the 2'-O-methoxyethyl group onto the sugar. One synthetic route starts from L-arabinose and proceeds through an O2,2'-anhydro-l-uridine intermediate. nih.govacs.org This intermediate can then be reacted with 2-methoxyethanol (B45455) to yield the 2'-O-MOE-l-uridine derivative. nih.govacs.org Subsequent steps involve protecting the 5'-hydroxyl group with DMT, followed by phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. acs.org For the synthesis of the adenosine analogue, similar strategies are employed starting with the appropriate adenosine precursor.

The Role of the Benzoyl (Bz) Protecting Group

During oligonucleotide synthesis, the exocyclic amino groups of adenine, cytosine, and guanine (B1146940) are nucleophilic and can participate in unwanted side reactions. journalirjpac.com To prevent this, these groups are protected. The benzoyl (Bz) group is a commonly used protecting group for the N6-amino group of adenine. atdbio.comjournalirjpac.com It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step, typically using aqueous ammonia (B1221849), to yield the natural adenine base in the final oligonucleotide. atdbio.comsigmaaldrich.com

Role in Advanced Oligonucleotide Synthesis Methodologies

Integration into Automated Solid-Phase Oligonucleotide Synthesis Platforms

Rev 2'-O-MOE-A(Bz)-5'-amidite is designed for seamless integration into the standard cycles of automated solid-phase oligonucleotide synthesis. biosearchtech.com This process involves the sequential addition of phosphoramidite (B1245037) monomers to a growing oligonucleotide chain attached to a solid support. atdbio.com The 2'-O-MOE modification, in particular, has become a cornerstone of second-generation antisense technology due to the favorable properties it imparts to the resulting oligonucleotide. oup.com

Coupling Efficiency and Reaction Kinetics

The efficiency of the coupling step is paramount for the synthesis of high-purity, full-length oligonucleotides. For 2'-O-MOE phosphoramidites, including the adenosine (B11128) variant, a coupling time of approximately 6 minutes is often recommended to ensure high coupling efficiency. biosearchtech.comglenresearch.com This efficiency is comparable to that of standard DNA phosphoramidites, allowing for their effective incorporation into automated synthesis protocols. researchgate.net The use of an activator, such as 5-benzylmercaptotetrazole, is crucial for protonating the diisopropylamino group of the phosphoramidite, facilitating its rapid reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. biorxiv.orgbiosynth.com

Table 1: Coupling Efficiency of Representative Phosphoramidites

Phosphoramidite TypeTypical Coupling EfficiencyRecommended Coupling Time
2'-O-MOE Phosphoramidites>99%6 minutes
2'-O-ALE RNA Phosphoramidites99% - 99.9%Not Specified
Standard DNA Phosphoramidites>99%Not Specified

This table presents typical coupling efficiencies and recommended times, which can vary based on the specific synthesizer, reagents, and protocols used. biosearchtech.comglenresearch.comresearchgate.net

Capping Strategies to Prevent Deletions

Following the coupling step, a small percentage of the 5'-hydroxyl groups on the solid support may remain unreacted. To prevent these from reacting in subsequent cycles and forming deletion-mutant oligonucleotides (n-1 shortmers), a capping step is employed. atdbio.comusp.org This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole. atdbio.com This renders the unreacted sites inert to further chain elongation. atdbio.com In the synthesis of phosphorothioate (B77711) oligonucleotides, where a sulfurization step replaces oxidation, capping is performed after sulfurization to prevent interference with the sulfur transfer reaction. acs.org

Oxidation and Sulfurization Steps

After coupling, the newly formed phosphite (B83602) triester linkage is unstable and must be converted to a more stable phosphate (B84403) or phosphorothioate linkage. atdbio.com Oxidation, typically using an iodine solution, creates a standard phosphodiester bond. biorxiv.org For many therapeutic oligonucleotides, a phosphorothioate (PS) backbone is desired to enhance nuclease resistance and improve cellular uptake. biorxiv.orglookchem.com This is achieved through a sulfurization step, which replaces one of the non-bridging oxygen atoms with sulfur. lookchem.com Reagents like 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) are commonly used for this purpose. biorxiv.orgacs.org

Deprotection Protocols and Compatibility with MOE and Benzoyl Groups

The final stage of oligonucleotide synthesis is deprotection, where the protecting groups from the bases and the phosphate backbone are removed, and the oligonucleotide is cleaved from the solid support. atdbio.com The benzoyl (Bz) group protecting the exocyclic amine of adenine (B156593) is base-labile and is typically removed under basic conditions. atdbio.com The 2'-O-MOE group is stable to these standard deprotection conditions. biosearchtech.com

Commonly, concentrated ammonium (B1175870) hydroxide (B78521) is used for deprotection. atdbio.com However, for oligonucleotides containing sensitive modifications, milder deprotection strategies may be necessary. glenresearch.com For instance, a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) can be used for faster deprotection. glenresearch.com It is important to note that the use of methylamine is not recommended with 2'-MOE-Bz-5-Me-C to avoid methylation of the N4 position. biosearchtech.comglenresearch.com The compatibility of the benzoyl protecting group on the adenine base with the 2'-O-MOE modification allows for the use of established deprotection protocols, ensuring the integrity of the final oligonucleotide product. atdbio.comnih.gov

Considerations for Modified Oligonucleotide Assembly

The true utility of this compound lies in its application in constructing modified oligonucleotides with tailored properties. Its incorporation into chimeric structures is a key strategy in the design of modern nucleic acid therapeutics. glenresearch.comglenresearch.comgenelink.com

Incorporation into Chimeric Oligonucleotides (e.g., 2'-MOE/DNA chimeras)

A prevalent design for antisense oligonucleotides is the "gapmer," a chimeric structure that typically consists of a central block of DNA nucleotides flanked by wings of modified nucleotides, such as 2'-O-MOE. oup.comglenresearch.com This design is highly effective for inducing RNase H-mediated cleavage of a target mRNA. The central DNA gap forms a DNA/RNA heteroduplex with the target mRNA, which is a substrate for RNase H. glenresearch.com The 2'-O-MOE wings provide enhanced nuclease stability and increase the binding affinity of the oligonucleotide to its target. oup.comglenresearch.com

The synthesis of these chimeras is straightforward on automated platforms, where this compound and standard DNA phosphoramidites can be sequentially coupled in the desired order. genelink.com The resulting chimeric oligonucleotides combine the therapeutic advantages of different nucleotide chemistries within a single molecule. genelink.com

Table 2: Properties of 2'-MOE/DNA Chimeric Oligonucleotides

Feature2'-MOE WingsCentral DNA GapOverall Oligonucleotide
Primary Function Enhanced nuclease resistance, increased binding affinityRNase H substrateTarget-specific cleavage of mRNA
Nuclease Resistance HighLowHigh (due to wings)
Binding Affinity to RNA HighModerateHigh
RNase H Activation NoYesYes

This table summarizes the distinct roles and properties of the different components within a 2'-O-MOE/DNA chimeric oligonucleotide. oup.comglenresearch.com

The Pivotal Role of this compound in Advanced Oligonucleotide Synthesis

The landscape of therapeutic and diagnostic nucleic acids is continually advancing, driven by the development of novel chemical modifications that enhance the properties of oligonucleotides. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone for improving the drug-like characteristics of antisense oligonucleotides (ASOs) and other nucleic acid-based agents. nih.govbiosearchtech.com This article focuses on a key building block in this field: this compound, exploring its integral role in sophisticated oligonucleotide synthesis methodologies.

This compound is a specialized phosphoramidite used in the chemical synthesis of oligonucleotides. broadpharm.com The "Rev" designation indicates that the phosphoramidite group is at the 5'-hydroxyl position, while the dimethoxytrityl (DMT) protecting group is at the 3'-hydroxyl position, allowing for oligonucleotide chain extension in the 5' to 3' direction. The 2'-O-MOE group at the ribose sugar is a critical modification that confers desirable properties to the resulting oligonucleotide, including enhanced binding affinity to target RNA, increased resistance to nuclease degradation, and reduced toxicity. biosearchtech.comglenresearch.com The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of the adenine base during synthesis.

The 2'-O-MOE modification has become a significant component in the design of antisense oligonucleotides, with several FDA-approved drugs incorporating this chemistry. glenresearch.com Oligonucleotides featuring 2'-O-MOE modifications exhibit enhanced duplex stability when hybridized with target RNA sequences. biosearchtech.comglenresearch.com This heightened affinity is a key factor in their therapeutic efficacy.

Synthesis of Sequences with High Modified Nucleotide Content

The incorporation of a high density of modified nucleotides like 2'-O-MOE is a common strategy in the development of therapeutic oligonucleotides. "Gapmer" designs, for instance, often feature a central block of unmodified DNA flanked by wings of 2'-O-MOE modified nucleotides. nih.gov This arrangement leverages the nuclease resistance and binding affinity of the 2'-O-MOE regions while the central DNA gap is capable of recruiting RNase H to cleave the target RNA. nih.gov The successful synthesis of such heavily modified sequences relies on the high coupling efficiency of the individual amidites, including this compound. A recommended coupling time for 2'-O-MOE amidites is typically around 6 minutes to ensure efficient incorporation. biosearchtech.comglenresearch.com

Challenges in Synthesizing Long and Complex Modified Oligonucleotides

The synthesis of long and complex oligonucleotides, especially those with extensive modifications, presents several challenges. Maintaining high stepwise coupling efficiency throughout the synthesis is paramount, as even a small decrease can lead to a significant reduction in the yield of the full-length product. glenresearch.com For example, an average coupling efficiency of 98% results in only a 13% yield for a 100-mer oligonucleotide. glenresearch.com

The complexity of the oligonucleotide sequence itself can also pose difficulties. Sequences with a high GC content or repetitive motifs are more prone to forming secondary structures, which can impede the synthesis process. synbio-tech.com Furthermore, the purification of long and modified oligonucleotides is a significant hurdle. Traditional purification methods may not be as effective for these larger molecules, and impurities such as truncated sequences (shortmers) must be diligently removed to ensure the quality and safety of the final product. gilson.comsusupport.com

Impact of Amidite Stability on Synthesis Fidelity

The chemical stability of phosphoramidites is a critical factor that directly influences the fidelity of oligonucleotide synthesis. Both thermal stability and the prevention of unintended side reactions are crucial for producing high-quality oligonucleotides.

Thermal Stability of Phosphoramidites

The introduction of 2'-O-modifications can significantly impact the thermal stability of the resulting RNA duplexes. Studies have shown that the 2'-O-methoxyethyl (MOE) modification leads to a substantial increase in the melting temperature (Tm) of RNA duplexes compared to unmodified RNA. acs.org For instance, the Tm of a duplex containing 2'-O-MOE modified uridine (B1682114) was found to be 40°C, a notable increase from the 24°C Tm of the corresponding unmodified duplex. acs.org This enhanced thermal stability contributes to the improved binding affinity of 2'-O-MOE modified oligonucleotides to their targets.

Prevention of Unintended Reactions during Storage and Synthesis

The stability of phosphoramidite reagents during storage and throughout the automated synthesis cycle is essential to prevent the formation of impurities. Moisture is a primary concern as it can lead to the degradation of the amidite and lower coupling efficiencies. glenresearch.com Another potential issue is depurination, the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanosine) and the sugar. This can be caused by the acidic conditions used for the removal of the DMT protecting group. glenresearch.com

Furthermore, the potential for the formation of regioisomeric impurities exists during the synthesis of the amidite itself. For example, if the phosphitylation occurs at the incorrect hydroxyl group, it can lead to the formation of an "inverted" amidite. nih.gov These impurities, if not removed, can be incorporated into the oligonucleotide chain and are difficult to separate from the desired product. nih.gov Therefore, stringent quality control of the starting phosphoramidites is crucial for ensuring the fidelity of the final oligonucleotide.

Impact on Oligonucleotide Properties and Structure Function Relationships

Hybridization Affinity and Duplex Stability Enhancement

A primary advantage of the 2'-O-MOE modification is its ability to increase the binding affinity of an oligonucleotide for its complementary RNA target. researchgate.netidtdna.com This heightened affinity leads to the formation of more stable duplexes, a critical factor for the efficacy of antisense oligonucleotides (ASOs).

The enhanced stability of duplexes containing 2'-O-MOE nucleotides is quantitatively measured by an increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.

The thermodynamic basis for this stabilization is multifactorial. Molecular dynamics simulations suggest that the 2'-O-MOE modification pre-organizes the single-stranded oligonucleotide into a conformation that is favorable for binding. oup.com This pre-organization reduces the entropic penalty of duplex formation, as the modified strand does not need to adopt a more rigid structure upon binding. oup.com The methoxyethyl group itself is well-hydrated and projects into the minor groove of the duplex, where it can form stabilizing interactions. nih.govresearchgate.net This rigid conformation is attributed to gauche effects and extensive hydration.

Table 1: Impact of 2'-Modifications on Duplex Melting Temperature (Tm)
ModificationApproximate ΔTm per Modification (°C)
2'-O-MOE+0.9 to +1.6
2'-O-Methyl (2'-OMe)Similar to 2'-O-MOE
2'-Fluoro (2'-F)+2.5

This interactive table summarizes the approximate increase in melting temperature (Tm) per nucleotide modification for common 2'-modifications, based on data reported in the text.

The 2'-O-MOE modification locks the sugar moiety of the nucleotide into a C3'-endo sugar pucker. oup.comnih.govnih.gov This specific conformation is characteristic of an A-form helical geometry, which is the native structure of RNA:RNA and DNA:RNA duplexes. oup.combiosyn.com By enforcing this A-form geometry, the modification ensures optimal alignment and base stacking within the duplex, contributing significantly to its enhanced stability. oup.com This contrasts with unmodified DNA, which typically prefers a C2'-endo pucker and a B-form helix. oup.com The presence of the 2' substitution appears to lock the sugars in the C3'-endo conformation, causing the duplex to adopt a stable A-form geometry. nih.gov

Nuclease Resistance Mechanisms of 2'-O-MOE Modified Oligonucleotides

A critical requirement for oligonucleotide therapeutics is stability against degradation by cellular enzymes called nucleases. The 2'-O-MOE modification provides robust protection against these enzymes, thereby increasing the in vivo half-life of the oligonucleotide. researchgate.netgenelink.com

The 2'-O-MOE group provides steric hindrance that blocks the access of nuclease enzymes to the phosphodiester backbone of the oligonucleotide. nih.gov By replacing the nucleophilic 2'-hydroxyl group of natural RNA, the modification prevents enzyme-mediated cleavage. This protection is effective against both exonucleases, which degrade nucleic acids from the ends, and endonucleases, which cleave within the sequence. researchgate.netbeilstein-journals.org This enhanced stability is a key reason for the improved potency and duration of action of 2'-O-MOE modified therapeutics.

The 2'-O-MOE modification is considered a second-generation chemistry, alongside 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F). While all three modifications enhance nuclease resistance compared to unmodified DNA or RNA, their properties differ.

Nuclease Resistance : A landmark 1995 study demonstrated the superior stability of 2'-O-MOE oligonucleotides compared to both unmodified and 2'-OMe counterparts. Further research has shown that 2'-O-MOE provides a roughly tenfold increase in nuclease resistance compared to 2'-OMe RNA. beilstein-journals.org The 2'-F modification also confers significant nuclease resistance. idtdna.com

Binding Affinity : In terms of binding affinity (ΔTm), 2'-F provides the largest increase per modification (~2.5 °C), followed by 2'-O-MOE and 2'-OMe, which have similar effects.

Potency : In functional assays, 2'-O-MOE modified ASOs have been shown to be consistently more effective at suppressing target RNA levels than the same sequences modified with 2'-OMe. idtdna.com

Table 2: Comparison of Second-Generation 2'-Modifications
Property2'-O-MOE2'-O-Methyl (2'-OMe)2'-Fluoro (2'-F)
Nuclease ResistanceHighModerateHigh
Binding Affinity (ΔTm)High (+0.9 to +1.6°C)High (Similar to MOE)Very High (+2.5°C)
RNase H ActivationNoNoNo
Favored ConformationA-formA-formA-form

This interactive table provides a comparative overview of the key properties of 2'-O-MOE, 2'-O-Methyl, and 2'-Fluoro modifications as discussed in the text. oup.comnih.gov

Impact on Recognition by Nucleic Acid-Interacting Proteins

Chemical modifications on oligonucleotides influence their interactions with cellular proteins. The phosphorothioate (B77711) (PS) backbone modification, which is almost universally used in conjunction with 2'-O-MOE in ASOs, is a primary driver of protein binding. oup.com However, the 2'-modification also plays a significant role.

Studies have shown that the hydrophobicity of the 2' moiety is an important factor in ASO-protein interactions. nih.gov Oligonucleotides with more hydrophobic modifications, such as 2'-F, tend to bind more proteins than those with more hydrophilic modifications like 2'-O-MOE or 2'-OMe. nih.gov For instance, ASOs with 2'-F modifications exhibit stronger binding to the protein P54nrb than those modified with 2'-O-MOE. nih.gov

While 2'-O-MOE modifications prevent the degradation of the target RNA by RNase H, this property is strategically utilized in "gapmer" ASO designs. oup.comidtdna.com These chimeric oligonucleotides feature a central "gap" of unmodified DNA nucleotides capable of recruiting RNase H, flanked by 2'-O-MOE "wings" that provide high affinity and nuclease stability. oup.comgenelink.com In the context of RNA interference (RNAi), 2'-ribose modifications can interfere with the loading and activity of the RNA-induced silencing complex (RISC). However, some studies have shown that strategic placement of 2'-O-MOE modifications can actually improve the specificity and silencing activity of siRNAs.

PropertyEffect of 2'-O-MOE ModificationResearch Finding
Lipophilicity IncreasedAssociated with improved protein binding and absorption properties. biosearchtech.com
Non-specific Protein Binding ReducedCan abrogate immune reactions and is less toxic than PS modification alone. idtdna.comnih.gov
Specific Protein Binding Can be highToxic gapmer ASOs with 2'-O-MOE can bind many cellular proteins with high avidity. nih.gov

Effects on Ribonuclease H (RNase H) Recruitment and Activity in Gapmers

RNase H is an enzyme that cleaves the RNA strand of a DNA-RNA hybrid, a key mechanism for many antisense drugs. nih.govdanaher.com Oligonucleotides that are fully modified with 2'-O-MOE are not substrates for RNase H. idtdna.comnih.govoup.com To harness the activity of RNase H, a "gapmer" design is employed. microsynth.comgenelink.com

Gapmers consist of a central "gap" of deoxynucleotides (DNA) that is flanked by "wings" of 2'-O-MOE modified nucleotides. microsynth.comgenelink.com This design confers nuclease resistance and high binding affinity from the 2'-O-MOE wings, while the central DNA gap forms a DNA-RNA duplex upon binding to the target mRNA, which is recognized and cleaved by RNase H. nih.govmicrosynth.com The length of the DNA gap is crucial, with at least five to ten contiguous deoxynucleotides typically required for efficient RNase H activation. nih.gov

Gapmer ComponentModificationFunction
Wings (Flanks) 2'-O-MOE- Increase binding affinity to target RNA. nih.gov - Enhance nuclease resistance. microsynth.com
Gap (Center) DNA- Forms a DNA-RNA heteroduplex with the target mRNA. genelink.com - Recruits RNase H for cleavage of the target mRNA. nih.gov

Modulation of Translational and Transcriptional Processes (Steric Blocking)

In addition to RNase H-mediated degradation, oligonucleotides containing 2'-O-MOE modifications can function through a steric-blocking mechanism. biosearchtech.comrsc.org In this mode of action, the binding of the oligonucleotide to a target RNA physically obstructs the interaction of other molecules, such as ribosomes or splicing factors, with the RNA. biosearchtech.comidtdna.com For steric blocking, oligonucleotides are typically fully modified with 2'-O-MOE to prevent RNase H activity. biosearchtech.com

Inhibition of mRNA Translation

By binding to the 5' untranslated region (5'-UTR), the start codon region, or other regulatory elements of an mRNA, a 2'-O-MOE modified oligonucleotide can prevent the assembly of the ribosomal machinery and inhibit the initiation or elongation of protein translation. rsc.orgresearchgate.net This leads to a decrease in the synthesis of the target protein without degrading the mRNA. rsc.org

Alteration of RNA Splicing

Antisense oligonucleotides with 2'-O-MOE modifications can be designed to bind to pre-mRNA sequences that are critical for splicing, such as splice sites or splicing enhancers/silencers. nih.govhaematologica.org This binding can prevent the spliceosome from recognizing these sites, leading to the exclusion of an exon (exon skipping) or the inclusion of an intron, thereby altering the final protein product. oup.com This splice-switching capability is the mechanism of action for several approved ASO drugs. biosearchtech.com

ProcessMechanism of ActionConsequence
mRNA Translation Steric hindrance of ribosomal assembly or progression. rsc.orgresearchgate.netInhibition of protein synthesis. rsc.org
RNA Splicing Blocking of splice sites or regulatory elements on pre-mRNA. oup.comnih.govAlteration of the final mRNA and protein sequence (e.g., exon skipping).

Interference with RNA Reverse Transcription

Studies have demonstrated that 2'-O-alkyl modified oligonucleotides, a class that includes 2'-O-MOE, can act as potent inhibitors of reverse transcription. nih.gov By binding to an RNA template, these modified oligonucleotides can physically block the progression of reverse transcriptase, thereby preventing the synthesis of complementary DNA (cDNA). nih.gov This inhibition occurs through an RNase H-independent mechanism. nih.gov

Applications in Contemporary Academic Research

Design and Development of Research Probes

The incorporation of 2'-O-MOE modifications is a key strategy in the design of robust and specific research probes for the detection and analysis of nucleic acids.

Oligonucleotides containing 2'-O-MOE-A are utilized in the construction of fluorescent binding probes for the sensitive and specific detection of DNA and RNA sequences. The 2'-O-MOE modification enhances the stability of the probe-target duplex, leading to improved signal-to-noise ratios in fluorescence-based assays. While direct studies detailing the use of Rev 2'-O-MOE-A(Bz)-5'-amidite in specific commercially available probes are limited in publicly accessible research, the principles of its application are well-established. For instance, the enhanced binding affinity of 2'-O-MOE modifications allows for the design of shorter probes with high specificity, which is advantageous in distinguishing between closely related sequences.

Key Advantages of 2'-O-MOE Modification in Fluorescent Probes:

Feature Benefit
Increased Nuclease Resistance Longer probe lifespan in biological samples
Enhanced Binding Affinity Higher signal intensity and specificity

Research has demonstrated that modifications such as 2'-O-methyl (a related 2'-alkoxy modification) in fluorescent probes lead to superior performance in RNA visualization within living cells compared to traditional DNA probes. These modified probes exhibit faster hybridization kinetics and higher specificity.

In the field of quantitative proteomics and genomics, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. While the direct synthesis of isotopically labeled oligonucleotides using a labeled version of this compound is not extensively documented in public research, the application of 2'-O-MOE modified oligonucleotides in mass spectrometry is recognized. The chemical stability imparted by the 2'-O-MOE group makes these molecules suitable as internal standards in complex biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the analysis of 2'-O-MOE modified oligonucleotides. The use of isotopically labeled standards, which would co-elute with the analyte of interest but be distinguishable by mass, is a standard practice for achieving high accuracy and precision in such quantitative assays.

Hypothetical Application in Mass Spectrometry:

Analyte Internal Standard Mass Spectrometry Technique Application
2'-O-MOE-A containing therapeutic oligonucleotide ¹³C, ¹⁵N-labeled 2'-O-MOE-A containing oligonucleotide LC-MS/MS Pharmacokinetic studies

Biophysical and Structural Investigations of Nucleic Acids

The incorporation of 2'-O-(2-methoxyethyl) (2'-O-MOE) modifications into nucleic acids significantly influences their structural and biophysical properties. This has been a subject of intense academic scrutiny, employing high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the conformational changes at an atomic level.

NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the solution-state structure of oligonucleotides containing 2'-O-MOE modifications. These studies provide detailed insights into the conformational dynamics and the structural impact of the MOE group on the nucleic acid duplex.

A key finding from NMR studies is that the 2'-O-MOE modification strongly promotes an N-type (C3'-endo) sugar pucker conformation in the ribofuranose ring. nih.govnih.gov This conformation is characteristic of A-form RNA duplexes and is a major contributor to the high binding affinity of 2'-O-MOE modified oligonucleotides for their complementary RNA targets. nih.govbiosearchtech.com By pre-organizing the sugar into this conformation, the entropic penalty of duplex formation is reduced, leading to enhanced thermal stability. biosearchtech.comoup.com

Table 1: Key NMR-Derived Structural Parameters for a 2'-O-MOE Modified RNA Duplex

Structural ParameterObservationSignificance
Sugar Pucker ConformationPredominantly N-type (C3'-endo)Pre-organizes the backbone for A-form geometry, increasing RNA binding affinity. nih.govnih.gov
Duplex GeometryStable A-form RNAExplains the high thermal stability (melting temperature) of the duplex. nih.gov
MOE Substituent ConformationWell-defined structure in the minor groove (predominantly gauche)Contributes to the overall stability of the duplex structure. nih.gov

X-ray Crystallography Studies of Modified Nucleic Acid Structures

The crystal structure of a fully modified 2'-O-MOE-RNA dodecamer duplex, CGCGAAUUCGCG, determined at 1.7 Å resolution, revealed that the duplex adopts a classic A-form geometry. nih.gov A significant observation from this study was the conformation of the MOE side chains. In the majority of the 2'-O-MOE substituents, the torsion angle around the ethylene (B1197577) alkyl chain assumes a gauche conformation. nih.gov This conformational pre-organization of the MOE groups is consistent with the enhanced RNA affinity observed for these modified oligonucleotides. nih.gov

Furthermore, X-ray crystallography has shed light on the role of hydration in the stability and properties of 2'-O-MOE modified nucleic acids. The crystal structures show extensive hydration of the MOE substituents. nih.govresearchgate.net A specific and well-ordered hydration pattern is observed, where water molecules form bridges between the oxygen atoms of the MOE side chain and the phosphate (B84403) oxygen atoms in the minor groove. nih.govresearchgate.net This extensive hydration network is thought to play a role in the high nuclease resistance of 2'-O-MOE modified oligonucleotides by shielding the phosphodiester backbone from enzymatic attack. nih.gov It may also contribute to the improved cellular uptake of these molecules. nih.gov

Molecular dynamics simulations based on crystallographic data have further corroborated that the 2'-O-MOE substitution locks the sugar in the C3'-endo conformation, thereby forcing the duplex into a stable A-form geometry. nih.govoup.com

Table 2: Summary of X-ray Crystallography Findings for 2'-O-MOE Modified Nucleic Acids

FeatureDescriptionImplication
Overall Duplex StructureA-form geometryConsistent with high affinity for RNA targets. nih.govnih.gov
MOE Side Chain ConformationPredominantly gaucheContributes to conformational pre-organization and stability. nih.gov
Hydration PatternExtensive and ordered water network in the minor grooveEnhances nuclease resistance and may improve cellular uptake. nih.govresearchgate.net

Advancements in Synthetic Biology Tools

The unique properties conferred by the 2'-O-MOE modification have led to its exploration in the development of sophisticated tools for synthetic biology. These applications leverage the enhanced stability, binding affinity, and nuclease resistance of oligonucleotides incorporating this modification.

Development of Artificial RNA Modification-Specific Deoxyribozymes

Deoxyribozymes, or DNAzymes, are DNA molecules with catalytic activity, which can be engineered to cleave RNA at specific sequences. nih.govillinois.edu A burgeoning area of research involves the development of deoxyribozymes that can specifically recognize and cleave RNA molecules containing particular post-transcriptional modifications. nih.govnih.govnih.gov This provides a powerful tool for the site-specific analysis and detection of modified ribonucleotides within complex RNA structures. nih.govnih.gov

While the direct development of deoxyribozymes specific for the 2'-O-MOE modification is an area of ongoing research, the established principles of DNAzyme selection and engineering provide a clear roadmap for this endeavor. nih.gov The in vitro selection process, often referred to as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), can be adapted to isolate DNAzymes that are active only in the presence of a 2'-O-MOE-modified RNA substrate. nih.gov This would involve creating a large library of random DNA sequences and selecting for those that can cleave a target RNA containing the 2'-O-MOE modification, while remaining inactive against the corresponding unmodified RNA.

The development of such modification-specific deoxyribozymes would have significant applications in quality control for the synthesis of therapeutic oligonucleotides and in fundamental studies of RNA structure and function where 2'-O-MOE is used as a probe.

Engineering of Nucleic Acid Nanostructures and Nanodevices

The field of structural DNA nanotechnology utilizes the predictable base-pairing of nucleic acids to construct intricate two- and three-dimensional nanostructures, a technique famously exemplified by DNA origami. nih.govrsc.org These nanostructures have potential applications in drug delivery, biosensing, and molecular computing.

The stability and structural integrity of these DNA-based nanodevices are of paramount importance for their function. The incorporation of modified nucleotides, such as those with 2'-O-MOE modifications, can enhance the robustness of these structures. The increased thermal stability and nuclease resistance conferred by 2'-O-MOE modifications can protect the nanostructures from degradation in biological environments, thereby prolonging their functional lifetime. biosearchtech.com

Furthermore, the A-form helical geometry induced by 2'-O-MOE modifications can be strategically employed to control the local and global geometry of DNA nanostructures, allowing for finer control over their shape and mechanical properties. While the systematic incorporation of 2'-O-MOE-A(Bz)-5'-amidite into large DNA origami structures is still an emerging area, the foundational properties of this modification suggest its significant potential for advancing the field of nucleic acid nanotechnology.

Application in CRISPR-Cas9 System Components (e.g., guide RNA libraries)

The CRISPR-Cas9 system has revolutionized genome editing, with its specificity and efficiency largely determined by the guide RNA (gRNA). researchgate.net A significant challenge in the therapeutic application of CRISPR-Cas9 is the potential for off-target effects and the degradation of the gRNA by cellular nucleases. mdpi.comnih.gov

Chemical modification of the gRNA is a promising strategy to overcome these limitations. mdpi.comnih.govnih.gov The incorporation of modified nucleotides, including 2'-O-methyl and other 2'-O-alkyl modifications, into the gRNA has been shown to enhance its stability and, in some cases, improve the specificity of the CRISPR-Cas9 system. mdpi.comnih.govplos.orgplos.orgnih.gov These modifications can protect the gRNA from nuclease degradation, leading to a longer half-life within the cell and more sustained gene editing activity. nih.govnih.gov

The 2'-O-MOE modification, with its well-documented nuclease resistance and high binding affinity, is a strong candidate for incorporation into gRNAs. biosearchtech.comoup.com By strategically placing 2'-O-MOE modified nucleotides in the gRNA sequence, particularly at the ends to prevent exonuclease digestion, it is possible to create more robust and effective guide RNAs for CRISPR-Cas9 based therapies. nih.govplos.org While many studies have focused on 2'-O-methyl modifications, the similar structural and stability-enhancing properties of the 2'-O-MOE group suggest its utility in this context. mdpi.comnih.gov

Table 3: Potential Benefits of 2'-O-MOE Modification in CRISPR-Cas9 Guide RNAs

PropertyBenefitRationale
Increased Nuclease ResistanceEnhanced gRNA stability and longevity in cells.The 2'-O-MOE group sterically hinders nuclease access to the phosphodiester backbone. biosearchtech.com
Improved SpecificityReduced off-target editing effects.Chemical modifications can decrease the tolerance for mismatches between the gRNA and off-target DNA sequences. mdpi.comnih.gov
Maintained On-Target ActivityEfficient gene editing at the intended locus.Strategic placement of modifications can preserve the necessary interactions between the gRNA, target DNA, and Cas9 protein. mdpi.comnih.gov

The phosphoramidite (B1245037) known as this compound is a specialized chemical building block used in the laboratory synthesis of nucleic acid molecules. broadpharm.com Its structure is derived from adenosine (B11128), a natural component of RNA and DNA. The "2'-O-MOE" designation indicates the presence of a 2'-O-methoxyethyl group on the ribose sugar, a modification that significantly enhances the stability of the resulting oligonucleotide against degradation by enzymes. biosearchtech.comidtdna.com This increased nuclease resistance is a critical property for oligonucleotides intended for therapeutic or advanced diagnostic applications. glenresearch.combiosyn.com The "A(Bz)" signifies that the adenine (B156593) base is protected by a benzoyl group, a temporary modification that prevents unwanted side reactions during synthesis. Finally, the "Rev" and "5'-amidite" parts of the name indicate that the phosphoramidite group—the reactive component that allows the molecule to be attached to a growing oligonucleotide chain—is located at the 5' position of the sugar. This "reverse" orientation allows for the synthesis of oligonucleotides in the 5' to 3' direction, which is useful for creating specific chemical linkages and structures.

Exploration of Nucleic Acid Chemistry Beyond Canonical Forms

Synthesis of Oligonucleotide Analogues (e.g., mRNA 5'-end structures, modified caps)

The unique chemical properties of this compound and similar modified phosphoramidites make them valuable tools for synthesizing non-standard nucleic acid structures, such as analogues of the 5'-end of messenger RNA (mRNA). The 5'-end of eukaryotic mRNA typically has a "cap" structure that is crucial for the initiation of protein synthesis and for protecting the mRNA from degradation. Researchers synthesize modified versions of these cap structures to study their function and to develop new therapeutic strategies.

Modified phosphoramidites are essential for building these complex structures. For example, research has demonstrated the use of various base-modified nucleoside phosphoramidites for the solid-phase synthesis of analogues of mRNA 5'-end structures, including those with modified caps. nih.gov While not specifically mentioning the this compound, these studies highlight the general principle of using protected and modified phosphoramidites to construct specific, non-canonical RNA sequences. The 2'-O-MOE modification, in particular, provides enhanced stability and specific structural properties to the synthesized oligonucleotide. biosyn.comacs.org The ability to synthesize oligonucleotides in the 5' to 3' direction using reverse phosphoramidites is also crucial for creating the specific chemical linkages found in cap structures.

The incorporation of 2'-O-MOE modifications has been shown to increase the binding affinity of oligonucleotides for their complementary RNA targets. biosearchtech.comresearchgate.net This is due to the 2'-O-MOE group favoring an A-form, RNA-like helical structure, which stabilizes the resulting duplex. biosyn.com This property is highly desirable when synthesizing analogues of mRNA structures that need to interact specifically with cellular machinery.

Investigations into Mutagenic Effects and Chemical Biology

In the field of chemical biology, 2'-O-MOE modified oligonucleotides are widely used as tools to study gene function and interaction with cellular proteins. idtdna.com A primary application is in the design of antisense oligonucleotides (ASOs), which are short, synthetic strands of nucleic acid that can bind to a specific mRNA and modulate its function. genelink.com The 2'-O-MOE modification is a hallmark of "second-generation" ASOs, conferring superior nuclease resistance, increased binding affinity, and reduced toxicity compared to earlier versions. idtdna.comresearchgate.net

The interaction of these modified oligonucleotides with cellular components is a key area of investigation. It is known that chemical modifications can lead to differential binding affinities for cellular proteins, which can sometimes result in unintended "off-target" effects. nih.gov For instance, some modifications have been shown to cause the degradation of specific cellular proteins. nih.gov While the 2'-O-MOE modification is generally considered to have a favorable toxicity profile, research into its interactions with the cellular environment is ongoing. researchgate.netmicrosynth.com

Studies comparing different 2'-O-alkyl modifications have provided insights into how these changes affect the biological activity and potential for non-specific effects. For example, oligonucleotides with 2'-O-methyl modifications have been shown to have reduced non-specific effects compared to first-generation phosphorothioate (B77711) oligonucleotides. nih.gov Research into alternative modifications, such as 2′-O-(2-N-methylcarbamoylethyl), aims to find options with even lower toxicity profiles while maintaining the beneficial properties of the 2'-O-MOE group. nih.gov These investigations are crucial for understanding the structure-activity relationships of modified oligonucleotides and for designing safer and more effective therapeutic agents. The potential for mutagenic effects is a critical consideration in the development of any nucleic acid-based therapeutic, and the extensive use of 2'-O-MOE in clinical candidates underscores the importance of this research. researchgate.netnih.gov

Table of Referenced Research Findings on 2'-O-MOE Modifications

FindingKey PropertyImpact on OligonucleotideReference
Increased Nuclease ResistanceStabilityThe 2'-O-MOE group enhances stability against degradation by cellular enzymes. biosearchtech.comidtdna.comglenresearch.com
Enhanced Binding AffinityHybridizationIncreases the melting temperature (ΔTm) by 0.9 to 1.6 °C per modification, strengthening binding to target RNA. biosearchtech.comnih.gov
A-Form Helix PreferenceStructureThe modification encourages an RNA-like duplex structure, which is favorable for RNA targeting. biosyn.com
Reduced Non-Specific Protein BindingSpecificityCompared to earlier modifications, 2'-O-MOE shows less unintended binding to proteins, reducing toxicity. idtdna.commicrosynth.com
Platform for Therapeutic DesignApplicationWidely used in "gapmer" antisense oligonucleotides, with several approved drugs and many in clinical trials. researchgate.netmicrosynth.com

Analytical Considerations for Modified Nucleoside Phosphoramidites and Oligonucleotides

Quality Control and Characterization of Amidite Monomers

The quality of the phosphoramidite (B1245037) building block is paramount, as any impurities can be incorporated into the final oligonucleotide, leading to a heterogeneous product with potentially altered biological properties. thermofisher.com A comprehensive quality control strategy for Rev 2'-O-MOE-A(Bz)-5'-amidite involves a combination of spectroscopic and chromatographic techniques to confirm its chemical structure and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of phosphoramidite monomers. magritek.com Both ¹H NMR and ³¹P NMR are employed to confirm the identity and integrity of the this compound molecule.

¹H NMR: This technique provides detailed information about the proton environment within the molecule. It is used to verify the presence of key structural components, including the 5'-O-DMT (dimethoxytrityl) group, the benzoyl (Bz) protecting group on the adenine (B156593) base, the 2'-O-methoxyethyl (MOE) modification, and the diisopropylamino and cyanoethyl groups of the phosphoramidite moiety. magritek.com The complexity of the spectra requires careful analysis to ensure all expected proton signals are present in the correct chemical shift ranges and show the appropriate splitting patterns.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for phosphoramidite analysis as it directly probes the phosphorus (III) center. magritek.com this compound is chiral at the phosphorus atom and thus exists as a mixture of two diastereomers, which typically appear as two distinct singlets in a proton-decoupled ³¹P NMR spectrum. magritek.com The chemical shift of these signals, usually in the range of 140-152 ppm, is characteristic of the phosphoramidite group and confirms the successful phosphitylation of the nucleoside. thermofisher.com This analysis is also highly sensitive to detecting oxidation of the phosphoramidite to the corresponding phosphonate (B1237965) (P(V)) species, which would appear at a significantly different chemical shift.

Table 1. Representative NMR Data for Structural Verification of this compound
TechniqueKey Structural Feature VerifiedExpected Observation
¹H NMR5'-O-DMT, Benzoyl, 2'-O-MOE, Sugar Protons, Phosphoramidite MoietyCharacteristic signals in aromatic and aliphatic regions confirming the presence and connectivity of all proton-containing groups.
³¹P NMRPhosphoramidite Moiety (P(III) center)Two distinct singlets (for the two diastereomers) in the approximate range of 140-152 ppm. Absence of significant signals in other regions indicates low levels of P(V) impurities.

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, is the primary method for assessing the purity of phosphoramidite monomers and identifying potential impurities. waters.com Reversed-phase HPLC (RP-HPLC) is typically used to separate the two diastereomers of this compound from a range of potential process-related and degradation impurities. lcms.cz

The UV detector allows for the quantitation of the main product peaks and any UV-active impurities, while the MS detector provides mass information for peak identification. lcms.cz This combination is powerful for creating a detailed impurity profile. Critical impurities that must be monitored include those that could be incorporated into the growing oligonucleotide chain, such as the corresponding nucleoside without the phosphoramidite moiety or amidites with other modifications. thermofisher.com The sensitivity of LC-MS methods allows for the detection and identification of impurities at levels as low as 0.01% or even 0.001%. lcms.czlcms.cz

Table 2. Common Impurities in Phosphoramidite Preparations Detected by HPLC-UV-MS
Potential ImpurityDescriptionSignificance
Oxidized Amidite (P(V) species)Phosphoramidite oxidized to a phosphonate.Reactive but non-critical; does not incorporate into the oligo chain.
5'-OH NucleosideLoss of the DMT protecting group.Can lead to n-1 shortmer formation if it gets coupled.
3'-OH Nucleoside (Protected)Starting material without the phosphoramidite group.Non-reactive and will not be incorporated. Considered a non-critical impurity. thermofisher.com
Bis-amiditeA dimer formed during synthesis.Reactive and critical; can act as a cross-linking agent during synthesis. thermofisher.com

Monitoring of Oligonucleotide Synthesis Efficiency

The efficiency of each step in the automated solid-phase synthesis cycle is critical for maximizing the yield of the desired full-length oligonucleotide. Inefficient coupling of the this compound monomer can lead to a higher proportion of failure sequences, complicating downstream purification.

The dimethoxytrityl (DMT) group at the 5'-end of the phosphoramidite serves as a protecting group that is removed at the beginning of each synthesis cycle by treatment with acid. umich.edu The released DMT cation has a strong orange color and a characteristic UV absorbance. umich.edu By measuring the absorbance of this cation, one can accurately quantify its amount, which directly correlates to the number of molecules that were successfully coupled in the previous cycle. nih.gov This real-time, step-wise monitoring allows for the calculation of coupling efficiency. For modified phosphoramidites like this compound, coupling yields are generally expected to be greater than 98% to ensure a high yield of the final product. amazonaws.comrsc.org Some automated synthesizers may use conductivity measurements of the trityl cation as an alternative method for monitoring. nih.govrsc.org

After the synthesis is complete and the oligonucleotide is cleaved from the solid support and deprotected, HPLC is the gold standard for analyzing the crude product mixture. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is commonly used to separate the full-length, desired oligonucleotide from shorter "failure" sequences, most notably the "n-1" species (an oligonucleotide missing one nucleotide). pragolab.cz The retention time of oligonucleotides in RP-HPLC is influenced by their length and composition. The inclusion of 2'-O-MOE modifications can alter the hydrophobicity of the oligonucleotide, affecting its elution profile compared to unmodified DNA or RNA. nih.govresearchgate.net This analysis provides a quantitative measure of the purity of the crude product and informs the strategy for subsequent purification.

Characterization of Synthesized Modified Oligonucleotides

Oligonucleotides incorporating 2'-O-MOE-A residues possess distinct properties compared to their unmodified counterparts. The 2'-O-MOE modification is known to enhance several key characteristics relevant to therapeutic applications. glenresearch.combiosearchtech.com Analytical techniques are employed to confirm that the synthesized oligonucleotide has the correct mass and exhibits the expected properties conferred by the modification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for confirming the identity of the final product. It verifies that the molecular weight of the synthesized oligonucleotide matches the theoretical mass for the desired sequence containing the 2'-O-MOE modifications. This analysis also serves as a final purity check after purification. shodex.com The properties imparted by the 2'-O-MOE group, such as increased stability against nuclease degradation and enhanced binding affinity to target RNA, are typically assessed through specialized functional assays. nih.govglenresearch.comgenelink.com

Table 3. Properties Conferred by 2'-O-MOE Modification on Synthesized Oligonucleotides
PropertyEffect of 2'-O-MOE ModificationAnalytical Relevance
Nuclease ResistanceSignificantly increased resistance to degradation by endo- and exonucleases. glenresearch.combiosearchtech.comAssessed by incubating the oligonucleotide in serum or with specific nucleases, followed by analysis (e.g., by HPLC or PAGE) to measure degradation over time. nih.gov
Binding Affinity (Tm)Increases the thermal stability of duplexes with complementary RNA. glenresearch.comMeasured by UV thermal denaturation studies to determine the melting temperature (Tm) of the duplex.
HydrophobicityAlters the overall hydrophobicity of the oligonucleotide. nih.govresearchgate.netObserved as a change in retention time during RP-HPLC analysis compared to unmodified oligonucleotides. shodex.com
ToxicityGenerally associated with low toxicity. glenresearch.comEvaluated in cellular or in vivo models.

Mass Spectrometry (e.g., LC/MS/MS for sequence and modification verification)

Mass spectrometry (MS) is an indispensable tool for the characterization of modified oligonucleotides. Due to the complexity and structural similarity of these molecules to their natural counterparts, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), often in a tandem MS/MS configuration, is employed for definitive analysis.

LC-MS methods are crucial for the initial quality control of phosphoramidite building blocks like this compound. This analysis helps to identify and quantify any impurities that may have arisen during the multi-step synthesis of the amidite. The presence of impurities can compromise the efficiency of oligonucleotide synthesis and lead to the incorporation of incorrect monomers or undesired side-products.

Once the oligonucleotide is synthesized, LC-MS is used to confirm its identity and purity. The technique accurately measures the molecular weight of the full-length oligonucleotide, confirming the successful incorporation of all nucleosides, including the 2'-O-methoxyethyl (2'-O-MOE) modifications.

For sequence verification, tandem mass spectrometry (MS/MS) is the gold standard. In this process, the full-length oligonucleotide ion is isolated and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed to reconstruct the nucleotide sequence. This method is powerful enough to confirm the precise location of modified residues like the 2'-O-MOE adenosine (B11128) along the phosphate (B84403) backbone. The fragmentation patterns of modified oligonucleotides can be complex, but they provide a wealth of structural information, confirming the sequence and the integrity of the modification.

Below is an example of data that can be obtained from an LC-MS analysis for a hypothetical 20-mer oligonucleotide containing a single 2'-O-MOE-A modification.

ParameterValue
Sequence5'-CCGGTTA(2'MOE)CCGGTTCCGGTT-3'
Calculated Monoisotopic Mass (Da)6145.08
Observed Monoisotopic Mass (Da)6145.10
Mass Accuracy (ppm)3.25
Purity by LC-UV (%)98.5

Thermal Denaturation Studies (Tm measurements)

Thermal denaturation studies are fundamental for characterizing the stability of duplexes formed by modified oligonucleotides. The melting temperature (Tm) is the temperature at which half of the duplex DNA dissociates into single strands. It is a critical parameter that reflects the thermodynamic stability of the duplex. The incorporation of 2'-O-MOE modifications is known to significantly increase the thermal stability of oligonucleotide duplexes.

This increased stability is attributed to the 2'-O-MOE group favoring an A-form duplex geometry, which is characteristic of RNA:RNA duplexes and is more thermodynamically stable than the B-form typically adopted by DNA:DNA duplexes. The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo pucker, which is favorable for A-form helices, thereby increasing the binding affinity and Tm of the oligonucleotide for its complementary strand. biosearchtech.combiorxiv.org

The Tm is typically determined by monitoring the change in absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer. The increase in Tm (ΔTm) per modification is a key metric for evaluating the impact of the modification. For 2'-O-MOE, this increase is generally in the range of 0.9 to 1.6 °C per modification. biorxiv.org

The following table presents representative thermal denaturation data for a 14-mer oligonucleotide duplex containing 2'-O-MOE modifications compared to its unmodified DNA and RNA counterparts.

Duplex Sequence (14-mer)ModificationTm (°C)ΔTm per modification (°C)
UOH14/AOH14Unmodified RNA/RNA24.0-
UOMe14/AOH14Fully 2'-O-Methyl Uridine (B1682114) Strand36.0~0.86
UOMOE14/AOH14Fully 2'-O-MOE Uridine Strand40.0~1.14

Data adapted from a study on fully modified 14-mer duplexes. biosearchtech.com

Analytical Techniques for Investigating Modified Nucleic Acid Interactions

Beyond verifying the physical and chemical integrity of the oligonucleotide itself, it is crucial to characterize how it interacts with its intended target. Techniques that measure binding affinity and kinetics provide deep insights into the functional consequences of chemical modifications like 2'-O-MOE.

Binding Assays and Kinetic Studies (e.g., SPR, ITC)

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the kinetics of biomolecular interactions in real-time. It measures the association (ka) and dissociation (kd) rate constants of a binding event. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka). In a typical SPR experiment, one molecule (the ligand, e.g., the target RNA) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., the 2'-O-MOE modified oligonucleotide) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.

SPR is highly suited for characterizing modified oligonucleotides as it can precisely measure the impact of modifications on both the on-rate and off-rate of target binding. The enhanced affinity of 2'-O-MOE oligonucleotides is often manifested as a slower dissociation rate (lower kd), indicating a more stable complex with the target strand.

The table below shows illustrative kinetic data from an SPR analysis of a 2'-O-MOE modified antisense oligonucleotide (ASO) binding to a protein target, demonstrating the type of data obtained from such an experiment.

AnalyteLigandka (1/Ms)kd (1/s)KD (M)
2'-O-MOE ASO (501861)Glycoprotein (B1211001) VI1.8 x 1044.7 x 10-22.6 x 10-6
2'-O-MOE ASO (104838)Glycoprotein VI1.5 x 1043.6 x 10-22.4 x 10-6

Data from a study investigating the interaction of 2'-O-MOE ASOs with human platelet glycoprotein VI. nih.gov

Isothermal Titration Calorimetry (ITC) is another label-free technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. ITC directly measures the heat released or absorbed during a binding event. By titrating one binding partner into a solution containing the other, ITC can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

The thermodynamic signature (ΔH and ΔS) provides insight into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions, conformational changes). For 2'-O-MOE modified oligonucleotides, ITC can quantify the enthalpic and entropic contributions to the enhanced binding affinity. The pre-organization of the sugar into the C3'-endo conformation by the 2'-O-MOE group can lead to a more favorable enthalpic contribution to binding and a less unfavorable entropic cost upon duplex formation.

Below is a table with representative thermodynamic parameters for the hybridization of a modified oligonucleotide to its RNA target, as would be determined by ITC.

ParameterIllustrative Value
Stoichiometry (n)1.02
Affinity (KD)1.5 nM
Enthalpy Change (ΔH)-95.5 kcal/mol
Entropy Change (ΔS)-215 cal/mol·K
Gibbs Free Energy (ΔG)-12.2 kcal/mol

These illustrative data represent a typical thermodynamic profile for a high-affinity oligonucleotide interaction.

Advanced Topics and Future Research Directions

Development of Novel Protecting Group Chemistries for Improved Synthesis

The efficiency of solid-phase oligonucleotide synthesis relies heavily on the protecting groups used for the nucleobases, the 5'-hydroxyl group, and the 2'-hydroxyl function. For 2'-O-MOE amidites, the benzoyl (Bz) group on adenine (B156593) is standard. However, research is ongoing to develop novel protecting group strategies to enhance synthesis efficiency, reduce side reactions, and simplify deprotection, which is crucial for producing high-purity oligonucleotides.

One area of development is the use of base-labile protecting groups that can be removed under milder conditions than traditional reagents. For instance, the pivaloyloxymethyl (PivOM) group has been explored as a 2'-protection strategy. researchgate.net Its primary advantage is its simple removal under basic conditions, which can streamline the deprotection process. researchgate.net Another approach involves optimizing existing protecting groups. While the tert-butyldimethylsilyl (tBDMS) group is common for 2'-hydroxyl protection in RNA synthesis, its removal requires fluoride (B91410) ions, which can be harsh. researchgate.net Developing alternatives that are compatible with the 2'-O-MOE modification and allow for more facile deprotection could reduce the formation of process-related impurities. researchgate.net

Research has also focused on strategies that minimize the number of protection and deprotection steps, such as using unprotected nucleosides at early stages of synthesis or employing protecting groups that can be removed simultaneously. nih.govmdpi.com The goal is to create a more efficient and cost-effective synthesis cycle, which is particularly important for large-scale production.

Table 1: Comparison of Protecting Group Strategies in Oligonucleotide Synthesis

Protecting Group Type Example(s) Key Features Potential Advantages for Modified Synthesis
Standard Acyl Groups Benzoyl (Bz), Isobutyryl (iBu) Standard for nucleobase protection; Removed with ammonia (B1221849) or methylamine (B109427). Well-established chemistry and reliability.
Silyl Ethers tBDMS Common for 2'-OH protection; Removed with fluoride ions. researchgate.net Widely available and understood. researchgate.net
Base-Labile Acetal (B89532) Esters PivOM Labile to basic conditions; Contains an acetal spacer to reduce steric hindrance. researchgate.net Milder deprotection, potentially higher purity. researchgate.net
Photolabile Groups Nitroveratryloxycarbonyl (NVOC) Removed with UV light. Orthogonal deprotection allows for site-specific manipulation.

Exploration of New Activators and Coupling Reagents

The coupling step, where a phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain, is the most critical reaction in solid-phase synthesis. The efficiency of this step is governed by the activator used. While 1H-tetrazole was the traditional choice, its acidity and potential for side reactions have prompted the exploration of alternatives, especially for sterically demanding monomers like 2'-O-MOE amidites. google.comgoogle.com

Modern activators are designed to balance the protonation of the phosphoramidite with nucleophilic catalysis, ensuring a rapid and near-quantitative coupling reaction. Activators with a higher pKa (less acidic) than tetrazole, such as 4,5-dicyanoimidazole (B129182) (DCI), have been shown to increase product yield and coupling rates, particularly at larger scales. google.com Imidazolium salt-based activators offer a range of acidities, allowing for fine-tuning of the reaction conditions to maximize efficiency while minimizing undesired detritylation.

The choice of activator is critical when dealing with modified phosphoramidites, as these molecules can be more sterically hindered, slowing the coupling reaction. The development of reagents like 5-ethylthio-1H-tetrazole (ETT) and other modified tetrazoles has been instrumental in achieving high coupling efficiencies for ribonucleoside and other modified monomers. google.com

Table 2: Properties of Common Activators in Phosphoramidite Chemistry

Activator pKa Key Characteristics
1H-Tetrazole ~4.9 google.com Traditional activator; can be explosive in solid form. google.com
4,5-Dicyanoimidazole (DCI) ~5.2 google.com Less acidic than tetrazole; highly soluble in acetonitrile (B52724). google.com
5-Ethylthio-1H-tetrazole (ETT) ~4.3 More acidic, used for sterically hindered monomers. google.com
Benzimidazolium triflate ~4.5 Used for monomers with bulky protecting groups. google.com

Scalability of Modified Amidite Synthesis for Large-Scale Research Needs

The transition of oligonucleotide therapeutics from the laboratory to clinical applications necessitates the production of kilograms of highly pure material. The scalability of solid-supported synthesis, the current standard, is a significant challenge, with batch sizes often limited. researchgate.net Research into scalable synthesis focuses on both process optimization and the development of alternative manufacturing platforms.

Improving process controls through advanced reaction engineering, such as using continuous flow reactors, can also enhance scalability by providing precise control over reaction parameters, which helps to minimize side reactions and improve reproducibility. huarenscience.com

Integration with Emerging Oligonucleotide Synthesis Technologies (e.g., enzymatic synthesis)

While chemical synthesis is the dominant method for producing oligonucleotides, enzymatic synthesis is emerging as a powerful alternative. This technology utilizes enzymes, primarily engineered DNA polymerases, to add nucleotides to a growing chain. mdpi.com A significant breakthrough has been the development of polymerase mutants that can efficiently incorporate modified nucleotides, including those with 2'-O-MOE substitutions. nih.govresearchgate.net

For example, researchers have engineered Tgo and KOD DNA polymerase mutants that can synthesize fully 2'-O-MOE-modified oligonucleotides. mdpi.comresearchgate.net This was previously challenging due to the steric bulk of the MOE group, which hinders acceptance by wild-type enzymes. nih.gov Enzymatic synthesis offers several potential advantages over chemical methods, including higher fidelity, faster reaction times for long sequences, and the avoidance of harsh organic solvents and complex protecting group chemistry. google.com

The integration of 2'-O-MOE-triphosphates (the substrate for enzymatic synthesis) with these novel polymerases opens the door to producing complex, modified oligonucleotides for research and therapeutic applications that are difficult to access through purely chemical means. nih.gov

Computational Modeling and Simulation of 2'-O-MOE Modified Oligonucleotides

Computational methods are becoming indispensable for designing and understanding modified oligonucleotides. By simulating the behavior of these molecules at an atomic level, researchers can predict their properties and guide the development of new therapeutic candidates.

The therapeutic efficacy of a 2'-O-MOE modified oligonucleotide is intrinsically linked to its three-dimensional structure. The 2'-O-MOE group strongly influences the conformation of the ribose sugar, locking it into a C3'-endo (N-type) pucker. researchgate.netbiosearchtech.com This pre-organizes the oligonucleotide backbone into an A-form helix, which is the preferred conformation for binding to target RNA. researchgate.net

A primary goal of computational modeling is to predict the thermodynamic stability of the duplex formed between a modified oligonucleotide and its RNA target. acs.org Increased duplex stability, often measured by the melting temperature (Tm), is a key feature of 2'-O-MOE modifications. biosearchtech.com

Computational approaches, such as Molecular Mechanics Generalized Born Surface Area (MMGBSA) and Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), can be used in conjunction with MD simulations to calculate the hybridization enthalpy and entropy of duplex formation. biorxiv.org These calculated thermodynamic parameters can be correlated with experimental data to build predictive models. biorxiv.org Studies have shown a linear relationship between the computationally derived deformability of an oligonucleotide duplex and its experimentally measured thermal stability, providing a powerful tool for the rational design of new sequences. acs.org These models can help researchers screen candidate oligonucleotides in silico, prioritizing those with the highest predicted binding affinity and stability, thereby accelerating the drug discovery process.

Innovative Applications in Systems Biology and Multi-Omics Research

The chemical compound "Rev 2'-O-MOE-A(Bz)-5'-amidite" is a fundamental building block for the synthesis of antisense oligonucleotides (ASOs) incorporating the 2'-O-methoxyethyl (2'-O-MOE) modification. These 2'-O-MOE ASOs have emerged as powerful tools for perturbing gene expression with high specificity and stability, making them increasingly valuable for systems biology and multi-omics research. By selectively silencing a target gene, researchers can systematically investigate the downstream consequences across the transcriptome, proteome, and metabolome, thereby unraveling complex biological networks and pathways.

The utility of 2'-O-MOE ASOs in functional genomics stems from their enhanced properties compared to unmodified oligonucleotides. The 2'-O-MOE modification provides significant resistance to nuclease degradation, ensuring a longer half-life within cells and tissues. This stability, combined with high binding affinity for target RNA, allows for potent and sustained gene silencing. Such precise and controlled perturbation is a prerequisite for reliable systems-level analysis, where the intricate downstream effects of a single gene knockdown can be monitored over time.

In the realm of systems biology, 2'-O-MOE ASOs serve as a precise scalpel to dissect gene function within the context of the entire cellular machinery. By observing the global changes that occur after silencing a specific gene, it is possible to map out its role in various biological pathways and interaction networks. This approach moves beyond the study of single genes in isolation to a more holistic understanding of cellular homeostasis and disease states.

Multi-omics research, which involves the integrated analysis of different "omes" (e.g., genome, transcriptome, proteome, metabolome), is a particularly powerful application of 2'-O-MOE ASO technology. The specific and durable gene silencing mediated by these ASOs creates a well-defined perturbation, the effects of which can be captured across multiple molecular layers. For instance, after treating a cellular model with a 2'-O-MOE ASO targeting a key metabolic enzyme, researchers can simultaneously perform transcriptomic analysis (e.g., RNA-sequencing) to identify changes in gene expression, proteomic analysis (e.g., mass spectrometry) to quantify alterations in protein abundance, and metabolomic analysis (e.g., NMR spectroscopy or mass spectrometry) to measure shifts in metabolite levels.

The integration of these multi-omics datasets can reveal not only the direct consequences of the gene knockdown but also the adaptive and compensatory mechanisms that the cell employs in response. This integrated approach provides a much richer and more dynamic picture of the gene's function than any single-omics analysis could achieve.

While the application of 2'-O-MOE ASOs in multi-omics studies is a logical and powerful extension of their use in functional genomics, detailed and comprehensive public-domain case studies remain emergent. However, the principles of such research are well-established. Below are illustrative tables representing the type of data that could be generated from such a study.

Table 1: Illustrative Multi-Omics Data Following Knockdown of a Hypothetical Gene 'X' with a 2'-O-MOE ASO

Omics LayerKey FindingsImplication for Gene 'X' Function
Transcriptomics Downregulation of genes in the glycolytic pathway; Upregulation of genes involved in fatty acid oxidation.Gene 'X' may be a positive regulator of glycolysis and a negative regulator of fatty acid metabolism.
Proteomics Decreased abundance of glycolytic enzymes; Increased levels of proteins involved in the mitochondrial respiratory chain.Confirms the transcriptomic findings at the protein level and suggests a role for Gene 'X' in mitochondrial function.
Metabolomics Accumulation of glucose and upstream glycolytic intermediates; Depletion of pyruvate (B1213749) and lactate; Increase in intracellular free fatty acids and acyl-carnitines.Provides functional evidence for the switch from glucose to fatty acid metabolism upon silencing of Gene 'X'.

Table 2: Illustrative Integrated Pathway Analysis from Multi-Omics Data

PathwayTranscriptomic ChangeProteomic ChangeMetabolomic ChangeIntegrated Conclusion
Glycolysis ↑ (precursors), ↓ (products)Gene 'X' is essential for maintaining glycolytic flux.
Fatty Acid Oxidation ↑ (substrates)Silencing Gene 'X' triggers a compensatory shift towards fatty acid utilization.
TCA Cycle ↓ (acetyl-CoA from glycolysis)The cell attempts to maintain TCA cycle activity by utilizing alternative fuel sources.

These tables illustrate how the targeted perturbation by a 2'-O-MOE ASO, coupled with a multi-omics readout, can provide a systems-level understanding of a gene's function and its role in cellular metabolism and signaling. The continued development of both ASO technologies and multi-omics analytical platforms promises to further enhance our ability to unravel the complexities of biological systems.

Q & A

Q. How can scalability challenges be addressed without compromising this compound’s purity in industrial research settings?

  • Methodological Answer : Implement flow chemistry for continuous synthesis, integrating in-line PAT (Process Analytical Technology) for real-time purity monitoring. Compare batch vs. flow yields via DOE (Design of Experiments) .

Q. What comparative studies are needed to evaluate this compound against other 2'-O-modified amidites (e.g., 2'-O-Me, 2'-F)?

  • Methodological Answer : Design head-to-head trials measuring melting temperatures (Tm), nuclease resistance, and off-target effects in cell cultures. Use ANOVA for statistical validation .

Q. How can degradation pathways of this compound be characterized under oxidative stress?

  • Methodological Answer : Expose samples to H₂O₂ or UV light, then analyze via LC-HRMS to identify degradation byproducts. Apply QSAR (Quantitative Structure-Activity Relationship) models to predict stability .

Q. What methodologies integrate this compound with novel oligonucleotide modification techniques (e.g., click chemistry)?

  • Methodological Answer : Optimize copper-free click reactions (e.g., strain-promoted azide-alkyne cycloaddition) using kinetic studies. Validate conjugation efficiency via PAGE or fluorescence quenching .

Q. How can researchers ensure reproducibility of this compound-based protocols across laboratories?

  • Methodological Answer : Publish detailed SI (Supporting Information) with step-by-step videos, raw NMR/MS data, and reagent lot numbers. Use inter-lab round-robin testing to validate protocols .

Q. What experimental frameworks assess the synergy between this compound and lipid nanoparticle delivery systems?

  • Methodological Answer : Use DOE to test formulation variables (lipid ratios, PEGylation). Measure encapsulation efficiency via fluorescence correlation spectroscopy and in vivo biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.